1,6-Bis(mesyloxy)hexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

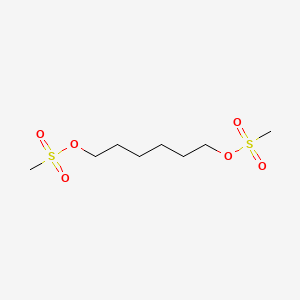

2D Structure

3D Structure

Properties

IUPAC Name |

6-methylsulfonyloxyhexyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O6S2/c1-15(9,10)13-7-5-3-4-6-8-14-16(2,11)12/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZOJEWBBWCYINS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCCCCCOS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50195197 | |

| Record name | 1,6-Hexanediol, dimethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4239-24-1 | |

| Record name | 1,6-Hexanediol, 1,6-dimethanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4239-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Hexanediol, dimethanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004239241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Hexanediol, dimethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Mechanism of Action: 1,6-Bis(mesyloxy)hexane in DNA Crosslinking

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

1,6-Bis(mesyloxy)hexane, the active metabolite of the chemotherapeutic agent Busulfan, is a potent bifunctional alkylating agent used primarily in the treatment of chronic myeloid leukemia and for myeloablative conditioning before hematopoietic stem cell transplantation.[1][2] Its cytotoxic effects are exerted through the formation of covalent crosslinks with DNA, which physically impede critical cellular processes like DNA replication and transcription.[3][4] This guide provides a detailed examination of the molecular mechanism of this compound, outlining its chemical reactivity, the formation of DNA adducts, the subsequent cellular responses, and key experimental protocols used for its study.

Core Mechanism of DNA Crosslinking

The cytotoxic activity of this compound is rooted in its chemical structure, which features two reactive methanesulfonate (B1217627) (mesyloxy) groups at either end of a four-carbon butane (B89635) chain.[2] These mesyloxy groups are excellent leaving groups, making the terminal carbons of the hexane (B92381) chain highly electrophilic and susceptible to nucleophilic attack.

Chemical Reactivity and Mono-adduct Formation

The process begins with a nucleophilic substitution (SN2) reaction. The N7 position of guanine (B1146940) residues in DNA, being electron-rich, acts as the primary nucleophile, attacking one of the terminal carbons of the this compound molecule.[1] This initial reaction displaces one mesyloxy group and forms a stable mono-adduct, covalently linking the drug to a single guanine base.

Formation of DNA Crosslinks

Following the formation of the mono-adduct, the second mesyloxy group at the other end of the molecule remains active and available for a second SN2 reaction. This allows the agent to form a covalent bond with a second nucleophilic site on the DNA. The most significant lesions are:

-

Interstrand Crosslinks (ICLs): The second reaction occurs with a guanine on the opposite DNA strand. This creates a covalent bridge between the two strands of the DNA double helix, which is particularly cytotoxic as it prevents the strand separation required for replication and transcription.[1][5]

-

Intrastrand Crosslinks: The second reaction can also occur with another guanine on the same DNA strand, linking two bases within the same strand.[1][5]

These crosslinks introduce significant structural distortions in the DNA helix, triggering a cascade of cellular responses.[4]

Caption: Chemical mechanism of DNA crosslinking by this compound.

Biological Consequences and Cellular Response

The formation of DNA crosslinks, particularly ICLs, presents a formidable challenge to the cell. The inability to separate the DNA strands physically obstructs the molecular machinery responsible for replication and transcription, leading to replication fork stalling and transcription arrest.[3][4]

If the damage is not repaired, these disruptions can lead to the accumulation of double-strand breaks and other lethal DNA lesions.[1] This extensive genomic damage triggers a coordinated cellular program known as the DNA Damage Response (DDR).

Key events in the DDR pathway include:

-

Damage Recognition: Sensor proteins recognize the stalled replication forks and distorted DNA structure.

-

Signal Transduction: Kinases such as ATM and ATR are activated, which in turn phosphorylate a host of downstream targets to orchestrate the cellular response.

-

Cell Cycle Arrest: The p53 tumor suppressor protein is often stabilized and activated, leading to the transcription of cell cycle inhibitors like p21.[1] This provides the cell with time to attempt DNA repair.

-

DNA Repair: The cell employs complex repair pathways, including Nucleotide Excision Repair (NER) and Homologous Recombination (HR), in an attempt to remove the crosslinks.[4]

-

Apoptosis: If the DNA damage is too severe to be repaired, the DDR signaling network will activate the intrinsic apoptotic pathway.[1] This involves the activation of pro-apoptotic proteins and caspases, leading to programmed cell death, which is the ultimate basis of the drug's anticancer effect.[1]

Caption: Cellular response pathway to this compound-induced DNA damage.

Quantitative Data Presentation

The efficacy of this compound (Busulfan) varies across different cell types and is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell growth by 50%.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| K562 | Chronic Myelogenous Leukemia | ~10-20 | Varies by study |

| HL-60 | Acute Promyelocytic Leukemia | ~20-50 | Varies by study |

| A549 | Lung Carcinoma | >100 (often resistant) | Varies by study |

| MCF-7 | Breast Adenocarcinoma | >100 (often resistant) | Varies by study |

Note: IC50 values are highly dependent on the specific experimental conditions, including incubation time and assay method, and should be considered representative.

| Parameter | Description |

| Primary DNA Target | N7 position of Guanine[1] |

| Primary Lesion | Interstrand Crosslink (ICL) |

| Sequence Preference | Reports suggest a preference for 5'-GNC-3' sequences. |

| Repair Pathways | Nucleotide Excision Repair (NER), Homologous Recombination (HR)[4] |

Key Experimental Protocols

Detection of Interstrand Crosslinks by Modified Comet Assay

The single-cell gel electrophoresis (comet) assay is a sensitive method for detecting DNA damage, including ICLs, in individual cells.[6] The protocol involves measuring the extent of DNA migration in an electric field, where undamaged DNA remains in the nucleus (the "comet head") while fragmented DNA migrates out (the "comet tail"). ICLs reduce the migration of DNA fragments induced by a secondary damaging agent (like radiation), resulting in a smaller comet tail.

Methodology:

-

Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for a specified duration. Include a negative control (vehicle only).

-

Cell Harvesting & Embedding: Harvest cells via trypsinization, wash with PBS, and resuspend at a concentration of 1x10^5 cells/mL in ice-cold PBS. Mix the cell suspension with low-melting-point agarose (B213101) and pipette onto a pre-coated microscope slide. Allow to solidify.

-

Lysis: Immerse the slides in a high-salt lysis buffer (containing detergents like Triton X-100) overnight at 4°C. This step removes cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Irradiation: Wash the slides and irradiate them on ice with a calibrated dose of X-rays or gamma rays (e.g., 5-15 Gy) to induce random DNA strand breaks. Non-crosslinked DNA will now be fragmented.

-

Alkaline Unwinding & Electrophoresis: Place the slides in an electrophoresis tank filled with cold, fresh alkaline buffer (pH > 13) to denature the DNA. Apply a voltage (e.g., 25 V) for 20-30 minutes.

-

Neutralization and Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye such as SYBR Green or propidium (B1200493) iodide.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the tail moment (a product of tail length and the fraction of DNA in the tail). A decrease in the tail moment in drug-treated, irradiated cells compared to control irradiated cells indicates the presence of ICLs.

Caption: Experimental workflow for the modified Comet Assay to detect DNA interstrand crosslinks.

References

- 1. What is the mechanism of Busulfan? [synapse.patsnap.com]

- 2. Busulfan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. DNA Crosslinking: Mechanisms & role in genomic research [baseclick.eu]

- 4. Crosslinking of DNA - Wikipedia [en.wikipedia.org]

- 5. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]

- 6. Analysis of DNA Interstrand Cross-Links and their Repair by Modified Comet Assay | Springer Nature Experiments [experiments.springernature.com]

1,6-Bis(mesyloxy)hexane: A Technical Deep Dive into its Application as a Cleavable Linker for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker connecting these two components is a critical determinant of an ADC's efficacy and safety. While various cleavable linkers relying on enzymatic, pH, or reductive triggers have been extensively studied, alternative chemistries continue to be explored to broaden the therapeutic window. 1,6-Bis(mesyloxy)hexane has emerged as a commercially available linker designated as "cleavable" for ADC development.[1][2][3] However, the specific mechanism of its targeted intracellular cleavage is not extensively documented in peer-reviewed literature.

This technical guide provides an in-depth analysis of this compound as a potential cleavable ADC linker. In the absence of direct literature evidence for a specific biological cleavage mechanism, this document proposes a scientifically plausible hypothesis based on the known chemistry of sulfonate esters and the intracellular environment. The information presented herein is intended to serve as a foundational resource for researchers exploring the use of such linkers in novel ADC constructs.

Core Concept: A Hypothetical Cleavage Mechanism

This compound is a bifunctional alkylating agent. Its structure consists of a hexane (B92381) backbone with a methanesulfonyl (mesyl) group at each end. Mesylates are excellent leaving groups in nucleophilic substitution reactions.[4][5] While compounds like busulfan (B1668071) (1,4-butanediyl dimethanesulfonate) are known to undergo hydrolysis, this is a non-specific process.[6][7][8][9] For an ADC linker, a more targeted cleavage mechanism is desirable.

It is hypothesized that the cleavage of a this compound linker within a cancer cell is mediated by intracellular nucleophiles, most notably glutathione (B108866) (GSH). The concentration of GSH is significantly higher inside cells (millimolar range) compared to the bloodstream (micromolar range), and can be even more elevated in certain tumor types. This differential provides a basis for selective cleavage.

The proposed mechanism is a nucleophilic substitution (SN2) reaction where the thiol group of glutathione attacks one of the carbon atoms attached to a mesyloxy group, displacing it and breaking the linker. A second, intramolecular or intermolecular, nucleophilic attack could then cleave the other end of the linker from the payload.

Visualizing the Process: Diagrams and Workflows

ADC Structure and Proposed Cleavage

The following diagram illustrates the structure of a hypothetical ADC employing a this compound linker and the proposed glutathione-mediated cleavage mechanism.

Caption: Hypothetical structure of an ADC with a this compound linker and its cleavage by glutathione.

Experimental Workflow for ADC Development

The development and evaluation of an ADC with a novel linker like this compound follows a structured workflow.

Caption: A generalized experimental workflow for the development and evaluation of an ADC.

Quantitative Data Summary

As of the latest literature review, specific quantitative data for ADCs utilizing this compound as the sole cleavable linker is not publicly available. The following tables are provided as templates for the types of data that should be generated during the evaluation of such an ADC.

Table 1: In Vitro Stability and Cleavage Kinetics

| ADC Construct | Plasma Stability (t1/2, hours) | GSH Concentration for 50% Cleavage (mM) | Cleavage Rate Constant (k, min-1) |

| anti-HER2-Hexa-MMAE | Data to be determined | Data to be determined | Data to be determined |

| Isotype Control-Hexa-MMAE | Data to be determined | Data to be determined | Data to be determined |

Table 2: In Vitro Cytotoxicity

| Cell Line | Target Expression | ADC Construct | IC50 (nM) |

| SK-BR-3 | HER2+++ | anti-HER2-Hexa-MMAE | Data to be determined |

| MDA-MB-468 | HER2- | anti-HER2-Hexa-MMAE | Data to be determined |

| SK-BR-3 | HER2+++ | Isotype Control-Hexa-MMAE | Data to be determined |

Table 3: In Vivo Efficacy (Xenograft Model)

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Complete Regressions |

| Vehicle | - | 0 | 0/10 |

| anti-HER2-Hexa-MMAE | 1 | Data to be determined | Data to be determined |

| anti-HER2-Hexa-MMAE | 3 | Data to be determined | Data to be determined |

| Isotype Control-Hexa-MMAE | 3 | Data to be determined | Data to be determined |

Experimental Protocols

The following are generalized protocols that would need to be adapted and optimized for the specific antibody, payload, and the this compound linker.

Protocol 1: Synthesis of Linker-Payload Conjugate

-

Objective: To synthesize a drug-linker construct ready for conjugation to an antibody.

-

Materials:

-

This compound

-

Payload with a suitable nucleophilic handle (e.g., amine or thiol)

-

Aprotic solvent (e.g., DMF, DMSO)

-

Base (e.g., DIEA)

-

Purification system (e.g., HPLC)

-

-

Procedure:

-

Dissolve the payload in the aprotic solvent.

-

Add a molar excess of this compound and the base.

-

Stir the reaction at room temperature or with gentle heating, monitoring by LC-MS.

-

Upon completion, quench the reaction and purify the mono-substituted linker-payload conjugate by preparative HPLC.

-

Characterize the product by mass spectrometry and NMR.

-

Protocol 2: Antibody-Drug Conjugation

-

Objective: To conjugate the linker-payload to the monoclonal antibody.

-

Materials:

-

Monoclonal antibody in a suitable buffer (e.g., PBS)

-

Reducing agent (e.g., TCEP) for cysteine conjugation

-

Linker-payload construct

-

Organic co-solvent (e.g., DMSO)

-

Purification system (e.g., size exclusion chromatography)

-

-

Procedure (for cysteine conjugation):

-

Partially reduce the interchain disulfide bonds of the antibody with a controlled amount of TCEP.

-

Dissolve the linker-payload in the co-solvent.

-

Add the linker-payload solution to the reduced antibody solution.

-

Incubate the reaction mixture at a controlled temperature.

-

Purify the resulting ADC using size exclusion chromatography to remove unconjugated linker-payload and aggregates.

-

Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

-

Protocol 3: In Vitro Cleavage Assay

-

Objective: To assess the cleavability of the linker in the presence of glutathione.

-

Materials:

-

Purified ADC

-

Glutathione (GSH) solutions of varying concentrations

-

Reaction buffer (e.g., PBS, pH 7.4)

-

LC-MS system

-

-

Procedure:

-

Incubate the ADC with different concentrations of GSH in the reaction buffer at 37°C.

-

Take aliquots at various time points.

-

Analyze the samples by LC-MS to quantify the amount of released payload and remaining intact ADC.

-

Calculate the rate of cleavage and the GSH concentration required for 50% cleavage.

-

Conclusion and Future Directions

This compound presents an intriguing, albeit under-documented, option for ADC linker technology. The proposed glutathione-mediated cleavage mechanism offers a plausible route for targeted drug release. However, extensive experimental validation is required to confirm this hypothesis and to characterize the performance of ADCs employing this linker. Future research should focus on:

-

Definitive experimental verification of the cleavage mechanism.

-

Optimization of the linker structure to modulate stability and cleavage kinetics.

-

Comprehensive in vitro and in vivo evaluation of ADCs with this linker to establish their therapeutic index.

This technical guide serves as a starting point for researchers interested in exploring the potential of bifunctional sulfonate ester linkers in the next generation of antibody-drug conjugates.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | ADC连接子 | MCE [medchemexpress.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I [kpu.pressbooks.pub]

- 5. periodicchemistry.com [periodicchemistry.com]

- 6. Clarifying Busulfan Metabolism and Drug Interactions to Support New Therapeutic Drug Monitoring Strategies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Degradation of busulfan in aqueous solution. (1986) | Moustapha Hassan | 39 Citations [scispace.com]

- 8. Physico-Chemical Stability of Busulfan in Injectable Solutions in Various Administration Packages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Degradation of busulfan in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Characterization of 1,6-Bis(mesyloxy)hexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis and comprehensive characterization of 1,6-bis(mesyloxy)hexane, a key bifunctional linking agent. This compound is of significant interest to the fields of medicinal chemistry and drug development, primarily for its role as a cleavable linker in the construction of Antibody-Drug Conjugates (ADCs). This document provides a detailed experimental protocol for its synthesis from commercially available starting materials. Furthermore, it compiles and presents the essential characterization data, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), to ensure product identity and purity. All quantitative data are summarized in structured tables for clarity and ease of comparison.

Introduction

This compound is a linear aliphatic compound containing two mesylate (methanesulfonate) functional groups at the terminal positions of a hexane (B92381) chain. These mesylate groups are excellent leaving groups, making the compound a versatile reagent for nucleophilic substitution reactions. In the realm of drug development, this compound serves as a valuable, cleavable linker for the conjugation of cytotoxic payloads to monoclonal antibodies, forming ADCs.[1][2][3][4] The lability of the mesylate groups allows for the controlled release of the drug at the target site. Accurate synthesis and thorough characterization are paramount to ensure the quality and efficacy of the final bioconjugate.

Synthesis of this compound

The synthesis of this compound is readily achieved through the reaction of 1,6-hexanediol (B165255) with methanesulfonyl chloride in the presence of a suitable base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct. Dichloromethane (B109758) is commonly employed as the solvent for this reaction.

Experimental Protocol

Materials:

-

1,6-Hexanediol

-

Methanesulfonyl Chloride

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl Acetate (B1210297) for chromatography

Procedure:

-

To a stirred solution of 1,6-hexanediol (1.0 equivalent) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (2.2 to 2.5 equivalents).

-

Slowly add methanesulfonyl chloride (2.2 to 2.5 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure product.

Characterization Data

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following tables summarize the expected physical and spectral data.

Physical and Chemical Properties

| Property | Value |

| CAS Number | 4239-24-1 |

| Molecular Formula | C₈H₁₈O₆S₂ |

| Molecular Weight | 274.35 g/mol |

| Appearance | White to off-white solid or colorless oil |

| Storage Temperature | -20°C |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.22 | t | 4H | -O-CH₂- | |

| ~3.00 | s | 6H | -SO₂-CH₃ | |

| ~1.78 | p | 4H | -O-CH₂-CH₂- | |

| ~1.45 | p | 4H | -O-CH₂-CH₂-CH₂- |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |

| ~69.5 | -O-CH₂- | |

| ~37.4 | -SO₂-CH₃ | |

| ~28.8 | -O-CH₂-CH₂- | |

| ~25.2 | -O-CH₂-CH₂-CH₂- |

3.2.2. Infrared (IR) Spectroscopy

| Functional Group | Characteristic Absorption (cm⁻¹) |

| S=O stretch | ~1350 (asymmetric), ~1175 (symmetric) |

| C-O stretch | ~1000-960 |

| C-H stretch (alkane) | ~2940, ~2860 |

3.2.3. Mass Spectrometry (MS)

| Ion | m/z (calculated) | m/z (observed) | Notes |

| [M+Na]⁺ | 297.0437 | ~297 | Sodium adduct |

| [M+H]⁺ | 275.0618 | ~275 | Protonated molecule (less common) |

| Fragmentation pattern will show losses of mesyl groups and parts of the hexane chain. |

Visualization of Workflow and Relationships

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Role in Antibody-Drug Conjugate (ADC) Synthesis

This diagram illustrates the conceptual role of this compound as a linker in the formation of an ADC.

Caption: Conceptual role of this compound in ADC formation.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocol and tabulated spectral data serve as a valuable resource for researchers in ensuring the successful and verifiable production of this important chemical linker. The provided visualizations aim to clarify the synthesis workflow and the compound's application in the context of ADC development, thereby supporting its effective use in pharmaceutical research and development.

References

1,6-Bis(mesyloxy)hexane: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for 1,6-Bis(mesyloxy)hexane (CAS No. 4239-24-1), a bifunctional alkylating agent and a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). Understanding these properties is critical for its effective use in research and drug development, ensuring proper handling, storage, and application in various experimental settings.

Core Properties of this compound

| Property | Value |

| Chemical Name | 1,6-Hexanediol dimethanesulfonate |

| Synonyms | 1,6-Bis(methylsulfonyloxy)hexane |

| CAS Number | 4239-24-1 |

| Molecular Formula | C₈H₁₈O₆S₂ |

| Molecular Weight | 274.35 g/mol |

| Physical Form | White to off-white solid |

| Melting Point | 54-55 °C |

Solubility Data

The solubility of this compound has been qualitatively and quantitatively described in various solvents. The data is summarized in the table below. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of other solutes.

| Solvent | Solubility | Temperature | Notes |

| Dimethyl Sulfoxide (DMSO) | 10 mM | Not Specified | Quantitative data from supplier. |

| Chloroform | Slightly Soluble | Not Specified | Qualitative description. |

| Methanol | Slightly Soluble | Not Specified | Qualitative description. |

Stability Profile

Methanesulfonate (B1217627) esters are known to be susceptible to nucleophilic attack, which can lead to hydrolysis of the ester linkage. This reactivity is the basis for its function as an alkylating agent and a cleavable linker in ADCs. The stability of such compounds is generally influenced by:

-

pH: Hydrolysis is typically faster at higher pH due to the increased concentration of the hydroxide (B78521) nucleophile.

-

Temperature: Increased temperature generally accelerates the rate of hydrolysis.

-

Steric Hindrance: The linear hexane (B92381) chain in this compound offers minimal steric hindrance to nucleophilic attack compared to more sterically crowded sulfonate esters.

For reference, studies on the closely related compound busulfan (B1668071) have shown that it undergoes hydrolysis in aqueous media. The stability of busulfan solutions is temperature-dependent, with greater stability observed at lower temperatures (e.g., 2-8 °C). Precipitation can also occur from aqueous solutions, affecting the concentration of the active compound. Given the structural similarity, it is reasonable to expect that this compound will exhibit similar stability characteristics.

Storage Recommendations: Based on supplier information, this compound should be stored at temperatures ranging from room temperature to -20°C, depending on the desired shelf life. For long-term storage, -20°C is recommended to minimize degradation.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of a compound like this compound.

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer of a specific pH, or organic solvent) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid should be visually apparent.

-

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or orbital incubator for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments can be conducted to determine the time required to reach equilibrium.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred.

-

To ensure complete removal of undissolved solid, centrifuge the sample at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Filter the resulting supernatant through a chemically inert, non-adsorptive filter (e.g., a 0.22 µm PTFE syringe filter).

-

-

Quantification of Solute:

-

Accurately dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted filtrate using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility from the measured concentration in the filtrate, taking into account the dilution factor.

-

Report the solubility in units of mg/mL or molarity (mol/L) at the specified temperature and for the specific solvent used.

-

Protocol for Assessing Chemical Stability (Hydrolysis Study)

This protocol outlines a method to determine the rate of hydrolysis of this compound under various pH and temperature conditions.

-

Preparation of Test Solutions:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO) at a known concentration.

-

Prepare a series of aqueous buffers at different pH values (e.g., pH 4, 7, and 9) to cover acidic, neutral, and basic conditions.

-

Initiate the stability study by diluting a small volume of the stock solution into each of the pre-warmed buffer solutions to a final target concentration. The final concentration of the organic solvent should be low (typically <1%) to minimize its effect on the reaction.

-

-

Incubation and Sampling:

-

Incubate the test solutions in sealed, inert containers at a constant temperature (e.g., 25 °C, 37 °C, or an elevated temperature to accelerate degradation).

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each test solution.

-

Immediately quench the degradation reaction in the aliquot by diluting it with a cold mobile phase or a suitable solvent to prevent further reaction before analysis.

-

-

Analytical Method:

-

Develop and validate a stability-indicating analytical method, typically HPLC, that can separate the parent compound (this compound) from its potential degradation products.

-

Analyze the samples collected at each time point to determine the concentration of the remaining this compound.

-

-

Data Analysis:

-

Plot the concentration of this compound versus time for each pH and temperature condition.

-

Determine the order of the degradation reaction (e.g., first-order or pseudo-first-order). For a first-order reaction, a plot of the natural logarithm of the concentration versus time will be linear.

-

Calculate the degradation rate constant (k) from the slope of the line.

-

Calculate the half-life (t₁/₂) of the compound under each condition using the formula: t₁/₂ = 0.693 / k.

-

A pH-rate profile can be generated by plotting the logarithm of the rate constant against pH.

-

Visualizations

The following diagrams illustrate the logical workflows for the experimental protocols described above.

Caption: Workflow for Determining Equilibrium Solubility.

Caption: Workflow for Assessing Chemical Stability.

शुरुआती जांच में 1,6-बिस(मेसॉक्सी)हेक्सेन की भूमिका: एक गहन तकनीकी मार्गदर्शिका

लक्षित दर्शक: शोधकर्ता, वैज्ञानिक और दवा विकास पेशेवर

सारांश

1,6-बिस(मेसॉक्सी)हेक्सेन, बसल्फान का एक एनालॉग, एक द्विक्रियाशील अल्काइलेटिंग एजेंट है जो प्रीक्लिनिकल दवा खोज और विकास में, विशेष रूप से एंटीबॉडी-ड्रग कॉन्जुगेट्स (एडीसी) के क्षेत्र में एक महत्वपूर्ण घटक के रूप में उभरा है। इसकी अनूठी रासायनिक संरचना इसे एक क्लीवेबल लिंकर के रूप में काम करने की अनुमति देती है, जो एक मोनोक्लोनल एंटीबॉडी को एक साइटोटॉक्सिक पेलोड से जोड़ता है। यह मार्गदर्शिका शुरुआती जांच में 1,6-बिस(मेसॉक्सी)हेक्सेन की भूमिका, इसकी क्रिया के तंत्र, प्रयोगात्मक प्रोटोकॉल और दवा विकास में इसके संभावित अनुप्रयोगों का एक व्यापक अवलोकन प्रदान करती है।

परिचय

1,6-बिस(मेसॉक्सी)हेक्सेन एक एलिफैटिक डाइमेसिलेट है जो अपनी संरचना को बसल्फान के साथ साझा करता है, जो एक प्रसिद्ध डीएनए अल्काइलेटिंग एजेंट है जिसका उपयोग कीमोथेरेपी में किया जाता है।[1][2] दो मेसिलेट छोड़ने वाले समूहों की उपस्थिति इसे न्यूक्लियोफिलिक प्रतिस्थापन प्रतिक्रियाओं के लिए अतिसंवेदनशील बनाती है, जिससे यह जैविक मैक्रोमोलेक्यूल्स, विशेष रूप से डीएनए के साथ सहसंयोजक बंधन बनाने में सक्षम हो जाता है।[1][3] दवा विकास में, इसका उपयोग मुख्य रूप से एक होमोबाइफंक्शनल लिंकर के रूप में किया जाता है ताकि लक्षित कैंसर थेरेपी के लिए एडीसी का संश्लेषण किया जा सके।[4][5]

क्रिया का तंत्र: डीएनए अल्काइलेशन

1,6-बिस(मेसॉक्सी)हेक्सेन की साइटोटॉक्सिक क्षमता का आधार डीएनए को अल्काइलेट करने की इसकी क्षमता में निहित है, एक तंत्र जो बसल्फान के समान है।[1][6]

-

न्यूक्लियोफिलिक अटैक: अणु के दोनों सिरों पर मौजूद मेसाइल समूह अच्छे छोड़ने वाले समूह हैं। वे डीएनए पर न्यूक्लियोफिलिक साइटों, मुख्य रूप से ग्वानिन बेस पर एन 7 स्थिति द्वारा न्यूक्लियोफिलिक हमले से गुजरते हैं।[1]

-

डीएनए क्रॉस-लिंकिंग: एक द्विक्रियाशील एजेंट के रूप में, 1,6-बिस(मेसॉक्सी)हेक्सेन डीएनए के भीतर इंट्रास्ट्रैंड और इंटरस्ट्रैंड क्रॉस-लिंक दोनों बना सकता है।[3] ये क्रॉस-लिंक डीएनए प्रतिकृति और प्रतिलेखन को रोकते हैं, जिससे डीएनए क्षति की मरम्मत मशीनरी सक्रिय हो जाती है।[1]

-

कोशिका मृत्यु का प्रेरण: यदि डीएनए क्षति व्यापक है और मरम्मत नहीं की जा सकती है, तो यह कोशिका चक्र गिरफ्तारी और अंततः एपोप्टोसिस (क्रमादेशित कोशिका मृत्यु) की ओर जाता है।[1]

नीचे दिया गया ग्राफ़विज़ आरेख 1,6-बिस(मेसॉक्सी)हेक्सेन द्वारा मध्यस्थता वाले डीएनए अल्काइलेशन के लिए प्रस्तावित सिग्नलिंग मार्ग को दर्शाता है।

कैप्शन: 1,6-बिस(मेसॉक्सी)हेक्सेन-प्रेरित डीएनए अल्काइलेशन और एपोप्टोसिस मार्ग।

एंटीबॉडी-ड्रग कॉन्जुगेट्स (एडीसी) में अनुप्रयोग

1,6-बिस(मेसॉक्सी)हेक्सेन का प्राथमिक अनुप्रयोग एडीसी के संश्लेषण में एक क्लीवेबल लिंकर के रूप में है।[4][5] एडीसी लक्षित चिकित्सीय हैं जो एक मोनोक्लोनल एंटीबॉडी की विशिष्टता को एक साइटोटॉक्सिक दवा की शक्ति के साथ जोड़ते हैं।[7]

लिंकर स्थिरता और क्लीवेज:

एक प्रभावी एडीसी लिंकर को रक्तप्रवाह में स्थिर होना चाहिए ताकि पेलोड की समय से पहले रिहाई को रोका जा सके, जिससे ऑफ-टारगेट विषाक्तता हो सकती है।[8] 1,6-बिस(मेसॉक्सी)हेक्सेन जैसे अल्काइलेटिंग लिंकरों को लक्षित कोशिका के भीतर रासायनिक या एंजाइमेटिक स्थितियों से साफ करने के लिए डिज़ाइन किया जा सकता है, जिससे साइटोटॉक्सिक पेलोड की स्थानीयकृत रिहाई सुनिश्चित होती है।[9]

ऑफ-टारगेट विषाक्तता:

जबकि एडीसी का लक्ष्य कैंसर कोशिकाओं को चुनिंदा रूप से लक्षित करना है, ऑफ-टारगेट विषाक्तता एक चिंता का विषय बनी हुई है।[10][11] यह समय से पहले लिंकर क्लीवेज या स्वस्थ ऊतकों में लक्षित प्रतिजन की कम-स्तरीय अभिव्यक्ति के कारण हो सकता है। 1,6-बिस(मेसॉक्सी)हेक्सेन जैसे लिंकरों का डिज़ाइन और स्थिरता ऑफ-टारगेट प्रभावों को कम करने में महत्वपूर्ण भूमिका निभाती है।[11]

मात्रात्मक डेटा का सारांश

चूंकि 1,6-बिस(मेसॉक्सी)हेक्सेन पर एक स्टैंडअलोन एजेंट के रूप में सीमित सार्वजनिक रूप से उपलब्ध प्रीक्लिनिकल डेटा है, इसलिए यह तालिका इसके संरचनात्मक एनालॉग, बसल्फान के लिए प्रतिनिधि डेटा प्रस्तुत करती है, जो इसकी संभावित गतिविधि का अनुमान प्रदान करती है।

| पैरामीटर | मान | कोशिका रेखा/मॉडल | संदर्भ |

| बसल्फान | |||

| IC50 | ~10-100 µM (विभिन्न) | विभिन्न कैंसर कोशिका रेखाएं | सामान्य ज्ञान |

| डीएनए बाइंडिंग साइट | ग्वानिन N7 | इन विट्रो | [1] |

| क्रिया का तंत्र | डीएनए अल्काइलेशन, क्रॉस-लिंकिंग | इन विट्रो/इन विवो | [1][3] |

विस्तृत प्रायोगिक प्रोटोकॉल

एक अल्काइलेटिंग लिंकर का उपयोग करके एडीसी के संश्लेषण के लिए प्रतिनिधि प्रोटोकॉल

यह प्रोटोकॉल एक एंटीबॉडी के साथ एक पेलोड को संयुग्मित करने के लिए 1,6-बिस(मेसॉक्सी)हेक्सेन जैसे एक द्विक्रियाशील अल्काइलेटिंग लिंकर का उपयोग करने के लिए एक सामान्यीकृत कार्यप्रवाह की रूपरेखा तैयार करता है।

सामग्री:

-

मोनोक्लोनल एंटीबॉडी (mAb) फॉस्फेट-बफर्ड सलाइन (PBS) में

-

1,6-बिस(मेसॉक्सी)हेक्सेन (या समान द्विक्रियाशील लिंकर)

-

साइटोटॉक्सिक पेलोड जिसमें संयुग्मन के लिए एक प्रतिक्रियाशील समूह होता है (जैसे, थायोल, अमाइन)

-

डाइमिथाइल सल्फोऑक्साइड (DMSO)

-

ट्रिस(2-कार्बोक्सीएथिल)फॉस्फीन (TCEP) (यदि सिस्टीन संयुग्मन के लिए आवश्यक हो)

-

आकार बहिष्करण क्रोमैटोग्राफी (एसईसी) स्तंभ

-

PBS, pH 7.4

प्रक्रिया:

-

एंटीबॉडी कमी (सिस्टीन संयुग्मन के लिए):

-

PBS में mAb के घोल में TCEP का 10-गुना दाढ़ अतिरिक्त जोड़ें।

-

कम करने वाली प्रतिक्रिया को आगे बढ़ाने के लिए 37°C पर 2 घंटे के लिए इनक्यूबेट करें।

-

एक उपयुक्त एसईसी स्तंभ का उपयोग करके अतिरिक्त TCEP निकालें।

-

-

लिंकर-पेलोड सक्रियण:

-

DMSO में 1,6-बिस(मेसॉक्सी)हेक्सेन और साइटोटॉक्सिक पेलोड को वांछित दाढ़ अनुपात में घोलें।

-

कमरे के तापमान पर 1 घंटे के लिए प्रतिक्रिया मिश्रण को इनक्यूबेट करें ताकि लिंकर-पेलोड कॉम्प्लेक्स बन सके।

-

-

एंटीबॉडी के साथ संयुग्मन:

-

कम किए गए mAb घोल में सक्रिय लिंकर-पेलोड कॉम्प्लेक्स को धीरे-धीरे डालें।

-

कमरे के तापमान पर 4 घंटे या 4°C पर रात भर धीरे-धीरे हिलाते हुए प्रतिक्रिया को आगे बढ़ने दें।

-

-

एडीसी का शुद्धिकरण:

-

असंयुग्मित लिंकर-पेलोड और अन्य अभिकर्मकों को हटाने के लिए एसईसी का उपयोग करके प्रतिक्रिया मिश्रण को शुद्ध करें।

-

शुद्ध एडीसी युक्त अंशों को इकट्ठा करें।

-

-

एडीसी का लक्षण वर्णन:

-

यूवी-विज़ स्पेक्ट्रोस्कोपी का उपयोग करके दवा-से-एंटीबॉडी अनुपात (डीएआर) का निर्धारण करें।

-

एसडीएस-पेज और मास स्पेक्ट्रोमेट्री का उपयोग करके एडीसी की शुद्धता और अखंडता का आकलन करें।

-

इन विट्रो सेल-आधारित परख में एडीसी की साइटोटॉक्सिसिटी का मूल्यांकन करें।

-

नीचे दिया गया ग्राफ़विज़ आरेख एडीसी संश्लेषण के लिए प्रायोगिक कार्यप्रवाह को दर्शाता है।

कैप्शन: एंटीबॉडी-ड्रग कॉन्जुगेट (एडीसी) संश्लेषण के लिए सामान्यीकृत कार्यप्रवाह।

निष्कर्ष

1,6-बिस(मेसॉक्सी)हेक्सेन दवा की खोज, विशेष रूप से लक्षित कैंसर चिकित्सा के लिए एडीसी के विकास में एक बहुमुखी अणु का प्रतिनिधित्व करता है। बसल्फान के एक एनालॉग के रूप में, इसकी डीएनए अल्काइलेटिंग गुण इसकी साइटोटॉक्सिक क्षमता को रेखांकित करते हैं। जबकि एक स्टैंडअलोन चिकित्सीय एजेंट के रूप में इसकी भूमिका का पता लगाना जारी है, एक क्लीवेबल लिंकर के रूप में इसका स्थापित उपयोग दवा विकास पेशेवरों के लिए इसके महत्व को उजागर करता है। इस अणु से जुड़े आगे के शोध से उपन्यास और अधिक प्रभावी कैंसर उपचारों का विकास हो सकता है।

References

- 1. What is the mechanism of Busulfan? [synapse.patsnap.com]

- 2. Busulfan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]

- 7. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 8. adcreview.com [adcreview.com]

- 9. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 10. dls.com [dls.com]

- 11. blog.crownbio.com [blog.crownbio.com]

1,6-Bis(mesyloxy)hexane in Cancer Research: A Technical Overview of a Bifunctional Alkylating Agent and its Role as an ADC Linker

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,6-Bis(mesyloxy)hexane is a bifunctional alkylating agent that has found a niche in cancer research, primarily as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). While extensive public data on its direct therapeutic applications are limited, its structural and functional similarity to the well-characterized chemotherapeutic agent busulfan (B1668071) provides a strong framework for understanding its potential mechanism of action. This document provides a technical guide on the core principles of DNA alkylation by such agents, using busulfan as a proxy, and elucidates the role of this compound in the innovative field of ADCs.

Introduction to Bifunctional Alkylating Agents

Bifunctional alkylating agents are a class of chemotherapy drugs that are reactive towards nucleophilic groups on cellular macromolecules. Their ability to form covalent bonds with two separate nucleophilic sites, most notably on the DNA, leads to the formation of cross-links. These cross-links are highly cytotoxic as they interfere with essential cellular processes like DNA replication and transcription, ultimately inducing apoptosis (programmed cell death).

The Paradigm of Busulfan: A Close Analog

Busulfan (1,4-butanediol dimethanesulfonate) is a well-studied bifunctional alkylating agent that has been in clinical use for decades.[1] It is primarily used in the treatment of chronic myeloid leukemia (CML) and as a conditioning agent prior to hematopoietic stem cell transplantation.[2][3] Due to its structural similarity to this compound, the mechanism of action of busulfan serves as an excellent model.

Mechanism of Action: DNA Cross-linking

The primary mechanism of action for busulfan, and likely for this compound, involves the alkylation of DNA. The methanesulfonate (B1217627) (mesyloxy) groups are excellent leaving groups. This allows the terminal carbons of the hexane (B92381) or butane (B89635) chain to be susceptible to nucleophilic attack by the N7 position of guanine (B1146940) bases in the DNA.[4] This can result in the formation of both interstrand and intrastrand DNA cross-links, which physically prevents the separation of the DNA strands required for replication and transcription.[2][5] This damage is often beyond the repair capacity of the cell, triggering apoptotic pathways.[4][5]

References

An In-depth Technical Guide to the Safety and Handling of 1,6-Bis(mesyloxy)hexane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. A comprehensive, publicly available Safety Data Sheet (SDS) for 1,6-Bis(mesyloxy)hexane (CAS No: 4239-24-1) could not be located. The following information is compiled from limited sources and data sheets for analogous, but chemically distinct, compounds. Therefore, this guide should be used as a preliminary reference only, and it is imperative to obtain a substance-specific SDS from the supplier before any handling or use of this compound. All personnel must be thoroughly trained in the proper handling procedures and potential hazards.

Introduction

This compound is a chemical compound utilized in scientific research, particularly as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs).[1] Its bifunctional nature allows it to crosslink molecules, a critical function in the development of targeted cancer therapies. Given its application in complex biopharmaceutical research, a thorough understanding of its safety and handling precautions is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

Hazard Identification and Classification

A definitive hazard classification for this compound is not publicly available. Based on the general reactivity of mesyloxy groups and the hexane (B92381) backbone, it should be handled as a potentially hazardous substance.

Potential Hazards (Assumed based on chemical structure and analogous compounds):

-

Skin and Eye Irritation: Similar to other alkylating agents, it may cause irritation upon contact with skin and eyes.

-

Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.

-

Toxicity: While specific toxicological data is unavailable, it is prudent to assume the compound may be harmful if ingested, inhaled, or absorbed through the skin.

Physical and Chemical Properties

Quantitative data on the physical and chemical properties of this compound is limited. The following table summarizes the available information.

| Property | Value | Source |

| CAS Number | 4239-24-1 | ChemScene[2] |

| Molecular Formula | C₈H₁₈O₆S₂ | ChemScene[2] |

| Molecular Weight | 274.35 g/mol | ChemScene[2] |

| Purity | ≥98% | ChemScene[2] |

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and maintain the chemical's integrity.

Handling:

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[3][4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.[3]

-

Avoid Inhalation: Do not breathe dust or vapors.[3]

-

Hygiene: Wash hands thoroughly after handling.[3]

Storage:

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[4]

-

Temperature: Store at -20°C for long-term stability.[2]

-

Incompatible Materials: Keep away from heat, sparks, open flames, and strong oxidizing agents.[5]

Exposure Controls and Personal Protection

A comprehensive set of exposure limits for this compound has not been established. The following recommendations are based on general laboratory safety principles for handling potentially hazardous chemicals.

Engineering Controls:

-

Work should be conducted in a chemical fume hood to minimize inhalation exposure.

-

Emergency eyewash stations and safety showers should be readily accessible.

Personal Protective Equipment (PPE):

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a flame-retardant lab coat.[3] |

| Respiratory Protection | If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge should be used. |

First-Aid Measures

In the event of exposure, immediate action is crucial.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |

Fire-Fighting Measures

-

Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam to extinguish a fire.

-

Specific Hazards: The combustion of this compound may produce toxic fumes, including carbon oxides and sulfur oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel from the area. Wear appropriate personal protective equipment (PPE).[4]

-

Environmental Precautions: Prevent the chemical from entering drains or waterways.[4]

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[4]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not dispose of it in the sewer system.

Visualizations

The following diagrams illustrate key safety workflows for handling this compound.

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

Caption: Emergency response workflow for a spill of this compound.

References

An In-Depth Technical Guide to 1,6-Bis(mesyloxy)hexane for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,6-Bis(mesyloxy)hexane, a crucial bifunctional linking agent in the field of advanced drug development, particularly in the synthesis of Antibody-Drug Conjugates (ADCs). This document outlines its chemical properties, presents a detailed, generalized experimental protocol for its application, and visualizes the intricate workflows and mechanisms associated with its use.

Core Compound Identification and Properties

This compound is a chemical compound utilized primarily as a cleavable linker in the construction of complex bioconjugates. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 4239-24-1 | [1][2] |

| Molecular Weight | 274.35 g/mol | [2][3] |

| Molecular Formula | C₈H₁₈O₆S₂ | [2][3] |

| Melting Point | 54-55 °C | [4] |

| Boiling Point | 474.6 °C at 760 mmHg | [4] |

| Synonyms | 1,6-Hexanediol, dimethanesulfonate; Hexasulphan; Hexasulfan | [3] |

Application in Antibody-Drug Conjugate (ADC) Synthesis

This compound serves as a bifunctional alkylating agent, enabling the covalent linkage of a cytotoxic payload to a monoclonal antibody (mAb). As a cleavable linker, it is designed to be stable in systemic circulation and to release the cytotoxic drug under specific conditions within the target cancer cells.

Generalized Experimental Protocol for ADC Synthesis using a Bifunctional Alkylating Linker

The following protocol is a generalized procedure for the conjugation of a cytotoxic drug to a monoclonal antibody using a bifunctional linker like this compound. This process typically involves the reaction of the linker with nucleophilic residues on the antibody, such as the thiol groups of cysteine residues.

Materials:

-

Monoclonal Antibody (mAb)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

This compound

-

Cytotoxic Payload with a reactive nucleophilic group

-

Phosphate-Buffered Saline (PBS)

-

Organic Co-solvent (e.g., Dimethylformamide, DMF)

-

Size-Exclusion Chromatography (SEC) system

Procedure:

-

Antibody Reduction:

-

The interchain disulfide bonds of the mAb are partially reduced to generate free cysteine residues.

-

The mAb is incubated with a reducing agent like TCEP or DTT in PBS buffer. The concentration of the reducing agent is optimized to control the number of reduced disulfide bonds, which in turn determines the drug-to-antibody ratio (DAR).

-

-

Linker-Payload Conjugation (Option A: Pre-forming the Drug-Linker Moiety):

-

In a separate reaction, this compound is reacted with the cytotoxic payload. One of the mesyloxy groups of the linker is displaced by a nucleophilic group on the payload, forming a stable covalent bond.

-

This reaction is typically carried out in an organic solvent like DMF.

-

-

Conjugation to the Antibody:

-

The reduced mAb is then reacted with the pre-formed drug-linker moiety (from step 2) or directly with this compound followed by the payload.

-

The remaining mesyloxy group on the linker reacts with the free thiol groups of the cysteine residues on the antibody, forming a stable thioether bond.

-

The reaction is performed in a buffered solution, often with a small percentage of an organic co-solvent to aid in the solubility of the drug-linker.

-

-

Purification:

-

The resulting ADC is purified from unreacted drug-linker and excess reagents using Size-Exclusion Chromatography (SEC).

-

SEC separates molecules based on their size, allowing for the isolation of the high molecular weight ADC from the smaller, unreacted components.

-

-

Characterization:

-

The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.

-

Techniques such as UV-Vis spectroscopy, mass spectrometry, and chromatography are employed for characterization.

-

Caption: Generalized workflow for the synthesis of an Antibody-Drug Conjugate.

Mechanism of Action of an ADC with a Cleavable Linker

The efficacy of an ADC is contingent upon its ability to selectively deliver the cytotoxic payload to cancer cells and release it in its active form.

-

Circulation and Targeting: The ADC circulates in the bloodstream, with the monoclonal antibody component guiding it to the target cancer cells that express a specific surface antigen.

-

Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.

-

Lysosomal Trafficking and Cleavage: The internalized ADC is trafficked to the lysosomes, which are acidic organelles containing a variety of enzymes. The cleavable linker, such as one derived from this compound, is designed to be cleaved under the specific conditions of the lysosome (e.g., low pH, presence of specific enzymes).

-

Payload Release and Action: The cleavage of the linker releases the cytotoxic payload into the cytoplasm of the cancer cell. The released payload can then exert its cell-killing effect, for example, by damaging DNA or inhibiting microtubule polymerization, leading to apoptosis of the cancer cell.

Caption: Cellular mechanism of action for a typical Antibody-Drug Conjugate.

References

- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chempep.com [chempep.com]

- 4. Design and Validation of Linkers for Site-Specific Preparation of Antibody-Drug Conjugates Carrying Multiple Drug Copies Per Cysteine Conjugation Site - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 1,6-Bis(mesyloxy)hexane in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Bis(mesyloxy)hexane, a bifunctional alkylating agent, is a critical component in the synthesis of advanced therapeutic agents, particularly as a cleavable linker in Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive review of its applications, focusing on its role in ADC development. The document details its mechanism of action, presents available quantitative data, outlines experimental protocols for its use, and visualizes the pertinent biological pathways.

Core Application: A Cleavable Linker in Antibody-Drug Conjugates

The primary application of this compound in drug development is as a cleavable linker for attaching cytotoxic payloads to monoclonal antibodies (mAbs).[1][2][3] ADCs are designed to selectively deliver potent anticancer drugs to tumor cells, thereby increasing efficacy while minimizing systemic toxicity. The linker is a crucial element in ADC design, influencing its stability, pharmacokinetics, and the mechanism of payload release.

As a bifunctional alkylating agent, this compound forms stable covalent bonds with nucleophilic residues on the antibody, such as the sulfhydryl groups of cysteine residues. The "cleavable" nature of the linker is designed to be stable in the systemic circulation but to release the cytotoxic payload under specific conditions within the tumor microenvironment or inside the cancer cell. This targeted release is essential for the therapeutic efficacy of the ADC.

Quantitative Data on ADCs with Alkylating Agent Linkers

While specific quantitative data for ADCs utilizing this compound is limited in publicly available literature, data from ADCs employing other DNA-alkylating agents and cleavable linkers provide valuable insights into their expected performance characteristics. Key parameters for evaluating ADCs include the Drug-to-Antibody Ratio (DAR), in vitro and in vivo stability, and therapeutic efficacy.

Table 1: In Vitro Potency of ADCs with DNA-Alkylating Payloads

| ADC Target | Payload Class | Linker Type | DAR | In Vitro Potency (IC50) | Reference |

| CD33 | Indolino-benzodiazepine (IGN) | Cleavable | ~3 | 2 pM - 3 nM | [4] |

| Folate Receptor-α (FRα) | Indolino-benzodiazepine (IGN) | Amide | Not Specified | 15 pM - 20 pM | [5] |

| CD30 | Monomethyl auristatin E (MMAE) | Val-Cit-PABC | 4 | 16 pM - 34 pM | [6] |

Table 2: In Vivo Performance of ADCs with DNA-Alkylating Payloads

| ADC Target | Payload Class | Tolerability (Mice) | Efficacy (Xenograft Models) | Reference |

| CD33 | IGN (mono-imine) | Max. tolerated dose: 40 mg/kg | Minimal efficacious dose: 0.6 mg/kg | [4] |

| FRα | IGN (mono-imine) | Well tolerated | Effective against KB tumors | [5] |

Experimental Protocols

Representative Protocol for Antibody Conjugation with a Bifunctional Alkylating Agent:

-

Antibody Preparation:

-

The monoclonal antibody is typically buffer-exchanged into a suitable reaction buffer (e.g., phosphate-buffered saline, PBS, at a specific pH).

-

If conjugation is to occur at cysteine residues, the interchain disulfide bonds of the antibody are partially or fully reduced using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). The extent of reduction is controlled to achieve the desired number of available thiol groups for conjugation.

-

-

Drug-Linker Conjugation:

-

The bifunctional alkylating agent, such as this compound, is dissolved in an appropriate organic solvent (e.g., dimethylformamide, DMF, or dimethyl sulfoxide, DMSO).

-

The drug-linker solution is then added to the prepared antibody solution. The reaction is typically carried out at a controlled temperature (e.g., 4°C or room temperature) for a specific duration with gentle mixing. The molar ratio of the drug-linker to the antibody is a critical parameter that influences the final Drug-to-Antibody Ratio (DAR).

-

-

Purification of the ADC:

-

After the conjugation reaction, the resulting ADC is purified to remove unreacted drug-linker molecules and other impurities.

-

Common purification techniques include size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or affinity chromatography.

-

-

Characterization of the ADC:

-

The purified ADC is thoroughly characterized to determine key quality attributes.

-

Drug-to-Antibody Ratio (DAR): This can be determined using techniques such as UV-Vis spectroscopy, HIC, or mass spectrometry.

-

Purity and Aggregation: SEC is commonly used to assess the purity of the ADC and to quantify the level of aggregation.

-

In Vitro Cytotoxicity: The potency of the ADC is evaluated using cell-based assays on target cancer cell lines.

-

In Vivo Efficacy and Tolerability: The therapeutic efficacy and safety profile of the ADC are assessed in animal models.

-

Mechanism of Action and Signaling Pathway

The therapeutic effect of an ADC is initiated by its binding to a specific antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, leading to the release of the cytotoxic payload and subsequent cell death.

Caption: General mechanism of action of an Antibody-Drug Conjugate.

The process begins with the ADC binding to a specific antigen on the tumor cell surface. The ADC-antigen complex is then internalized, typically via endocytosis, and trafficked to intracellular compartments such as endosomes and lysosomes. Inside the lysosome, the acidic environment and the presence of specific enzymes lead to the cleavage of the linker, releasing the cytotoxic payload. In the case of a DNA-alkylating agent, the released payload then targets the cell's DNA, forming covalent adducts that disrupt DNA replication and repair, ultimately triggering apoptosis and cell death.

Conclusion

This compound serves as a valuable tool in the development of targeted cancer therapies, specifically as a cleavable linker in ADCs. Its bifunctional alkylating nature allows for stable conjugation to antibodies, while its cleavable design ensures the targeted release of cytotoxic payloads. While direct quantitative data for this specific linker is not extensively published, the broader data on ADCs with similar linkers and payloads demonstrate the potential for creating highly potent and selective anticancer agents. The experimental protocols and mechanisms outlined in this guide provide a foundational understanding for researchers and drug developers working in this promising field. Further research into the specific characteristics of ADCs synthesized with this compound will be crucial for optimizing their therapeutic potential.

References

- 1. This compound | ADC连接子 | MCE [medchemexpress.cn]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Antibody Conjugation with 1,6-Bis(mesyloxy)hexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Bis(mesyloxy)hexane is a homobifunctional crosslinking agent that serves as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). Its structure, featuring two mesyloxy leaving groups, allows for the covalent attachment of molecules to antibodies, typically through nucleophilic substitution reactions with amino acid residues. This document provides a detailed protocol for the conjugation of this compound to antibodies, methods for characterization, and relevant technical data.

Antibody-drug conjugates are a targeted therapy designed to deliver highly potent cytotoxic agents directly to cancer cells. This approach minimizes systemic toxicity and enhances the therapeutic index of the cytotoxic payload. The linker component is critical for the stability of the ADC in circulation and the efficient release of the drug at the target site. This compound is classified as a cleavable linker, which can be advantageous for certain ADC designs where drug release within the cell is desired.

Principle of Conjugation

The conjugation of this compound to an antibody primarily involves the alkylation of nucleophilic amino acid residues. The most reactive sites for this reaction are the thiol groups of cysteine residues. To make these sites available, the interchain disulfide bonds of the antibody are typically reduced to yield free sulfhydryl groups. The mesyloxy groups of this compound are excellent leaving groups, facilitating the formation of stable thioether bonds with the cysteine residues of the antibody. This reaction covalently links the agent to the antibody.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained during and after the conjugation of a payload to an antibody using a this compound linker. These values are illustrative and may vary depending on the specific antibody, payload, and reaction conditions.

| Parameter | Typical Value | Method of Determination |

| Antibody Concentration | 5 - 10 mg/mL | UV-Vis Spectroscopy (A280) |

| Molar Ratio (Linker:Antibody) | 5:1 to 20:1 | Calculated based on initial concentrations |

| Reaction Time | 2 - 4 hours | Monitored by HPLC-SEC |

| Reaction Temperature | 25 - 37 °C | Controlled incubation |

| Conjugation Efficiency | 60 - 80% | Hydrophobic Interaction Chromatography (HIC)-HPLC |

| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 | HIC-HPLC, UV-Vis Spectroscopy, Mass Spectrometry |

| Purity of Conjugate | > 95% | Size Exclusion Chromatography (SEC)-HPLC |

| Aggregate Content | < 5% | SEC-HPLC |

| In Vitro Stability (Plasma) | Half-life > 7 days | ELISA, HPLC |

Experimental Protocols

Materials and Reagents

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Organic co-solvent (e.g., DMSO, DMF)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Purification columns (e.g., Size Exclusion Chromatography, Protein A)

-

Analytical instruments (UV-Vis spectrophotometer, HPLC system)

Antibody Preparation and Reduction

-

Buffer Exchange: Prepare the antibody by buffer exchanging into a phosphate (B84403) buffer (50 mM, pH 7.4) containing 150 mM NaCl and 1 mM EDTA.

-

Concentration Determination: Measure the antibody concentration using a UV-Vis spectrophotometer at 280 nm.

-

Reduction of Disulfide Bonds:

-

Add a 10-fold molar excess of TCEP to the antibody solution.

-

Incubate at 37°C for 1-2 hours with gentle mixing. This step reduces the interchain disulfide bonds, exposing the cysteine thiol groups.

-

Conjugation Protocol

-

Prepare Linker Solution: Dissolve this compound in an organic co-solvent such as DMSO to a stock concentration of 10 mM.

-

Conjugation Reaction:

-

Add the this compound stock solution to the reduced antibody solution. A common starting molar excess of linker to antibody is 10:1.

-

Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.

-

-

Quenching the Reaction: Add a 5-fold molar excess of N-acetylcysteine (relative to the linker) to quench any unreacted this compound. Incubate for 20 minutes at room temperature.

Purification of the Antibody-Drug Conjugate

-

Removal of Excess Reagents: Purify the ADC from unreacted linker, payload, and quenching reagent using a desalting column or tangential flow filtration (TFF) with PBS as the exchange buffer.

-

Fractionation (Optional): To obtain a more homogeneous DAR distribution, the ADC mixture can be further purified using Hydrophobic Interaction Chromatography (HIC) or Ion-Exchange Chromatography (IEX).

Characterization of the Antibody-Drug Conjugate

-

Drug-to-Antibody Ratio (DAR) Determination:

-

UV-Vis Spectroscopy: If the drug has a distinct absorbance peak, the DAR can be estimated by measuring the absorbance at 280 nm (for the antibody) and at the drug's maximum absorbance wavelength.

-

Hydrophobic Interaction Chromatography (HIC)-HPLC: This method separates ADC species with different numbers of conjugated drugs, allowing for the calculation of the average DAR from the peak areas.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of the intact or reduced ADC can provide precise mass measurements to determine the drug loading.

-

-

Purity and Aggregation Analysis:

-

Size Exclusion Chromatography (SEC)-HPLC: SEC is used to separate the monomeric ADC from high molecular weight aggregates and low molecular weight fragments.

-

-

In Vitro Stability: The stability of the ADC can be assessed by incubating it in plasma at 37°C and monitoring the release of the drug over time using ELISA or HPLC-MS.

Visualizations

Experimental Workflow

Caption: Experimental workflow for antibody conjugation.

Conjugation Reaction Mechanism

Caption: Conjugation reaction mechanism.

Disclaimer

This protocol provides a general guideline for the conjugation of this compound to antibodies. The optimal reaction conditions, including molar ratios, temperature, and incubation times, may need to be empirically determined for each specific antibody and payload combination. All procedures should be performed by trained personnel in a laboratory setting.

Application Notes and Protocols for In Vitro Cytotoxicity Assays of 1,6-Bis(mesyloxy)hexane ADCs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapeutics designed to selectively deliver highly potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity. This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of ADCs that utilize a 1,6-bis(mesyloxy)hexane linker. This linker is a component of the DNA alkylating agent Busulfan (B1668071). Upon internalization by the target cancer cell, the payload is released and exerts its cytotoxic effect by inducing DNA damage.

The protocols outlined below describe standard colorimetric assays—MTT and XTT—to quantify the cytotoxic effects of these ADCs. Additionally, this document details the underlying signaling pathways activated by the DNA-alkylating payload and presents representative data to guide researchers in their experimental design and data interpretation.

Mechanism of Action: DNA Alkylation and Apoptosis Induction

The cytotoxic payload associated with this compound, such as in the case of Busulfan, is a bifunctional alkylating agent.[1][2] Its mechanism of action involves the alkylation of DNA, primarily at the N7 and O6 positions of guanine (B1146940) and the N3 position of adenine.[3] This leads to the formation of intrastrand and interstrand DNA crosslinks, which block DNA replication and transcription.[1][3] The resulting DNA damage triggers a cascade of cellular responses, culminating in apoptosis (programmed cell death).[1][3]

A key mediator of this apoptotic response is the tumor suppressor protein p53.[1][3] DNA damage leads to the activation of p53, which in turn upregulates the expression of pro-apoptotic proteins such as Bax, Bid, and PUMA.[3] These proteins translocate to the mitochondria, leading to the release of cytochrome c and the activation of caspases, which execute the apoptotic program. Furthermore, the DNA damage response (DDR) is activated through pathways involving ATM and CHK1/2, leading to cell cycle arrest and apoptosis.[4][5] Busulfan can also induce the production of reactive oxygen species (ROS), leading to oxidative stress and contributing to its cytotoxic effects.[3]

Data Presentation

The following tables summarize representative quantitative data for the in vitro cytotoxicity of a hypothetical ADC utilizing a this compound-based payload (e.g., Busulfan) against various cancer cell lines.

Table 1: IC50 Values of a Hypothetical this compound ADC

| Cell Line | Cancer Type | Target Antigen Expression | IC50 (µM) |

| A2780 | Ovarian Cancer | High | 20.82[6] |

| H322 | Lung Cancer | Moderate | 22.15[6] |

| LL | Lewis Lung Carcinoma | Moderate | 23.40[6] |

| WiDr | Colon Cancer | Low | 25.11[6] |

| C26-10 | Colon Carcinoma | High | 26.36[6] |

| UMSCC-22B | Head and Neck Cancer | Moderate | 24.78[6] |

Note: The IC50 values presented are based on studies with Busulfan analogues and are for illustrative purposes. Actual IC50 values for a specific ADC will vary depending on the antibody, payload, linker, and target cell line.

Table 2: Comparative Cytotoxicity of a Hypothetical this compound ADC and Free Payload

| Compound | Target Cell Line (Antigen Positive) IC50 (µM) | Non-Target Cell Line (Antigen Negative) IC50 (µM) |

| Hypothetical ADC | 21.5 | >100 |

| Busulfan (Free Payload) | 25.0 | 28.0 |

| Non-binding Control ADC | >100 | >100 |

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.

Materials:

-

Target and control cancer cell lines

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

ADC stock solution

-

Free payload (e.g., Busulfan) stock solution

-

Non-binding control ADC stock solution

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

ADC Treatment: Prepare serial dilutions of the ADC, free payload, and control ADC in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with medium only (blank) and cells with medium but no treatment (untreated control).

-

Incubation: Incubate the plate for a predetermined period (e.g., 72-96 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using a suitable software.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

This assay is similar to the MTT assay, but the reduction of XTT produces a water-soluble formazan product, eliminating the need for a solubilization step.

Materials:

-

Target and control cancer cell lines

-

Complete cell culture medium

-

ADC stock solution

-